Application Summary: “5-Bromo-3-nitropyridine-2-carboxamide” is a chemical compound with the molecular formula C6H4BrN3O3.
Application Summary: Nitropyridines, such as “5-Bromo-3-nitropyridine-2-carboxamide”, are used in the synthesis of various organic compounds.
Methods of Application: One method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion.
Results or Outcomes: This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines.
5-Bromo-3-nitropyridine-2-carboxamide is a heterocyclic organic compound characterized by the presence of a pyridine ring substituted with bromine and nitro groups, as well as a carboxamide functional group. Its molecular formula is C6H4BrN3O2, and it has a molecular weight of approximately 218.01 g/mol. The compound features a bromine atom at the 5-position and a nitro group at the 3-position of the pyridine ring, along with a carboxamide group at the 2-position. This specific arrangement contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .
Compounds containing nitropyridine structures often exhibit notable biological activities. Specifically, 5-Bromo-3-nitropyridine-2-carboxamide has been studied for its potential antibacterial and antifungal properties. Its structural components may interact with biological targets, leading to inhibition of microbial growth. Additionally, related compounds have shown promise in anticancer research due to their ability to interfere with cellular processes .
The synthesis of 5-Bromo-3-nitropyridine-2-carboxamide can be achieved through several methods:
5-Bromo-3-nitropyridine-2-carboxamide finds applications in various fields:
Studies on the interactions of 5-Bromo-3-nitropyridine-2-carboxamide with biological systems indicate potential pathways for drug development. Interaction studies often focus on:
Several compounds share structural similarities with 5-Bromo-3-nitropyridine-2-carboxamide. Here is a comparison highlighting their uniqueness:
Compound Name | Structural Features | Similarity |
---|---|---|
5-Bromo-6-methyl-3-nitropyridin-2-amine | Methyl group at the 6-position | 0.91 |
2-Amino-5-bromo-4-methyl-3-nitropyridine | Amino group at the 2-position | 0.90 |
2-Amino-4-bromo-3-nitropyridine | Amino group at the 2-position | 0.90 |
5-Bromo-6-chloro-3-nitropyridin-2-amine | Chlorine substitution instead of bromine | 0.84 |
5-Bromo-2-nitropyridin-3-amine | Different positioning of nitro and amino groups | 0.83 |
The uniqueness of 5-Bromo-3-nitropyridine-2-carboxamide lies in its specific combination of functional groups and their positions on the pyridine ring, which influence its reactivity and biological activity compared to these similar compounds .